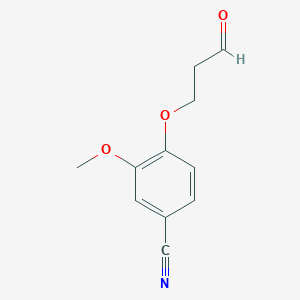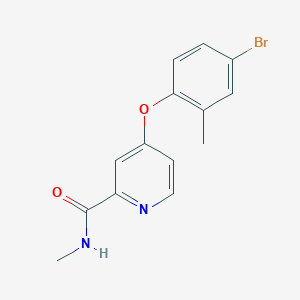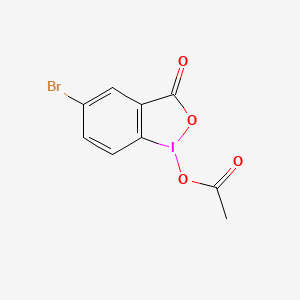
1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one
Overview
Description
1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one is an organoiodine compound that belongs to the class of hypervalent iodine reagents. These compounds are known for their versatility and efficiency in various organic transformations. The presence of both bromine and acetoxy groups in the molecule makes it a valuable reagent in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one typically involves the oxidation of 5-bromo-2-iodobenzoic acid. The reaction is carried out in the presence of acetic anhydride and a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: The bromine atom can be substituted by other nucleophiles.
Reduction: The compound can be reduced to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iodoarenes, while substitution reactions can produce various substituted benziodoxolones.
Scientific Research Applications
1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one has several applications in scientific research:
Biology: Potential use in the modification of biomolecules.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one involves the transfer of the acetoxy and bromine groups to substrates. The hypervalent iodine center facilitates these transfers through a series of redox reactions. The molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Acetoxy-1,2-benziodoxol-3(1H)-one: Lacks the bromine atom but has similar reactivity.
5-Bromo-2-iodobenzoic acid: Precursor to the compound.
Diacetoxyiodobenzene: Another hypervalent iodine reagent with different substituents.
Uniqueness
1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one is unique due to the presence of both bromine and acetoxy groups, which enhance its reactivity and versatility in organic synthesis compared to other hypervalent iodine reagents.
Properties
IUPAC Name |
(5-bromo-3-oxo-1λ3,2-benziodoxol-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrIO4/c1-5(12)14-11-8-3-2-6(10)4-7(8)9(13)15-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZPQFBDNWCSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI1C2=C(C=C(C=C2)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrIO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1580548-81-7 | |
| Record name | 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


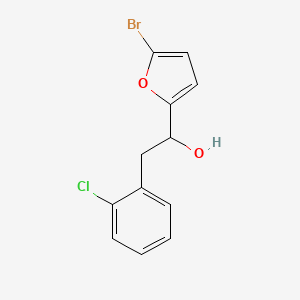
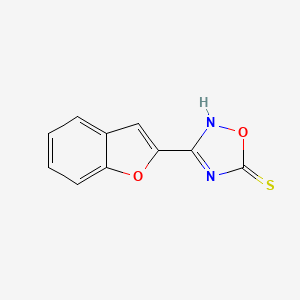
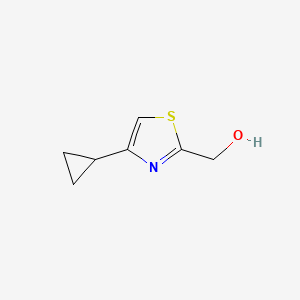
![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)

![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)


